![molecular formula C10H14N2O B6255463 1-(pyridin-3-yl)piperidin-4-ol CAS No. 1516560-40-9](/img/no-structure.png)
1-(pyridin-3-yl)piperidin-4-ol
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Description
“1-(pyridin-3-yl)piperidin-4-ol” is a chemical compound with the linear formula C10H15O1N2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals . Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(pyridin-3-yl)piperidin-4-ol” is represented by the SMILES string OC1CCN(C2=CN=CC=C2)CC1.Cl . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
“1-(pyridin-3-yl)piperidin-4-ol” is a solid compound . Its physical and chemical properties are not fully documented as Sigma-Aldrich does not collect analytical data for this product .Safety and Hazards
Future Directions
Piperidine derivatives are a pivotal cornerstone in the production of drugs . They show several important pharmacophoric features and are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(pyridin-3-yl)piperidin-4-ol involves the conversion of pyridine to 3-pyridinol, followed by the reaction of 3-pyridinol with 4-piperidone to yield the target compound.", "Starting Materials": ["Pyridine", "4-Piperidone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water"], "Reaction": ["Step 1: Conversion of pyridine to 3-pyridinol using sodium borohydride and hydrochloric acid", "Step 2: Reaction of 3-pyridinol with 4-piperidone in the presence of sodium hydroxide to yield the intermediate", "Step 3: Reduction of the intermediate using sodium borohydride in methanol", "Step 4: Acidification of the reaction mixture with hydrochloric acid", "Step 5: Isolation of the product by filtration and recrystallization from ethanol and water."] } | |
CAS RN |
1516560-40-9 |
Product Name |
1-(pyridin-3-yl)piperidin-4-ol |
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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